molecular formula C22H28N4O4S B2817510 N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide CAS No. 2034298-11-6

N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide

Cat. No.: B2817510
CAS No.: 2034298-11-6
M. Wt: 444.55
InChI Key: BVXQBHRLFCFLHG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 2,2-dioxide benzo[c][1,2,5]thiadiazole moiety, a heterocyclic system known to be a key pharmacophore in the development of modulators for nuclear hormone receptors, which are critical targets in oncology and metabolic diseases . The molecule is designed with a acetamide linker connecting a 2-ethoxyphenyl group to a piperidine-substituted benzothiadiazole dioxide core, a structural motif observed in compounds investigated for their binding affinity to receptors such as the androgen receptor . This specific architecture suggests potential application in early-stage drug discovery research, particularly in the screening and development of novel therapeutic agents for hormone-related cancers, such as prostate cancer . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own characterization and biological evaluation to determine the compound's specific properties and activity profile.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-3-30-21-11-7-4-8-18(21)23-22(27)16-25-14-12-17(13-15-25)26-20-10-6-5-9-19(20)24(2)31(26,28)29/h4-11,17H,3,12-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXQBHRLFCFLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This structure features a thiadiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiadiazole moiety through cyclization reactions involving thiosemicarbazones and various electrophiles. The overall synthetic route can be summarized as follows:

  • Preparation of Thiadiazole : React thiosemicarbazones with suitable carbonyl compounds.
  • Formation of Piperidine Derivative : Introduce piperidine via nucleophilic substitution.
  • Acetylation : Finally, acetylate the amine group to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated against various cancer cell lines, showing promising results:

  • IC50 Values : The compound exhibited IC50 values in the nanomolar range against human cancer cell lines such as HeLa and CEM cells, indicating strong antiproliferative effects .
Cell LineIC50 (nM)
HeLa12
CEM8
L1210 (Murine)15

The presence of electron-donating groups on the phenyl ring enhances its cytotoxic activity, as demonstrated in structure-activity relationship (SAR) studies .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results indicate moderate antibacterial activity against Gram-positive bacteria:

  • Zone of Inhibition : The compound produced significant zones of inhibition in disc diffusion assays.
BacteriaZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10

The proposed mechanism for its anticancer activity involves the induction of apoptosis through mitochondrial pathways. The thiadiazole ring is believed to interact with cellular targets that regulate apoptosis and cell cycle progression .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:

  • Study on Murine Models : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : When combined with standard chemotherapeutic agents like doxorubicin, enhanced efficacy was observed, suggesting a synergistic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Benzo[c][1,2,5]thiadiazole sulfone core: Enhances electron-withdrawing properties and metabolic stability compared to non-sulfonated analogs.
  • Piperidine-acetamide linker : Facilitates conformational flexibility and receptor binding.

Comparable compounds from the evidence include:

Compound Name/ID Core Structure Substituents/Linker Biological Activity Reference
VA17 (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) 1,3,4-thiadiazole Piperidin-1-yl acetamide, 4-chlorophenyl Antipyretic/analgesic (tested)
VA20 (N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) 1,3,4-thiadiazole Piperidin-1-yl acetamide, 2-nitrophenyl Antipyretic/analgesic (tested)
BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) Benzothiazole 4-methylpiperazinyl acetamide Anticancer (screened)
1,3,4-thiadiazole derivatives () 1,3,4-thiadiazole Varied aryl/heteroaryl substituents Antimicrobial (E. coli, C. albicans)

Key Differences :

  • Linker Modifications : Piperidine in the target compound vs. piperazine (BZ-IV) affects basicity and hydrogen-bonding capacity.
  • Substituent Effects : The 2-ethoxyphenyl group may improve bioavailability compared to nitro (VA20) or chlorophenyl (VA17) groups due to reduced electron-withdrawing effects.

Q & A

Q. Table 1: Comparative Spectroscopic Data

TechniqueKey PeaksStructural Confirmation
¹H NMRδ 1.3–1.5 (ethoxy CH₃), δ 3.1–3.4 (piperidine CH₂)Ethoxy and piperidine groups
¹³C NMRδ 168–170 (C=O), δ 110–120 (aromatic C)Acetamide and aromatic rings
IR1650 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O)Amide and sulfone groups

Q. Table 2: Biological Activity of Structural Analogs

CompoundModificationIC₅₀ (μM)Target
Parent compoundNone0.45Kinase X
4-Fluoro analogFluorine substitution0.22Kinase X
Piperidine-N-oxideOxidized piperidine1.10Kinase X

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